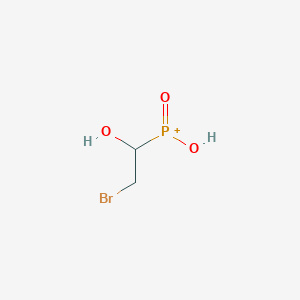
(2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium is a unique organophosphorus compound characterized by the presence of bromine, hydroxyl, and oxo groups attached to a phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium typically involves the reaction of a phosphorus-containing precursor with a brominating agent under controlled conditions. One common method is the reaction of a phosphine oxide with bromine in the presence of a base, such as sodium hydroxide, to yield the desired compound. The reaction is usually carried out in an organic solvent, such as dichloromethane, at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistent product quality and yield. The use of continuous flow reactors can enhance the efficiency and safety of the production process by providing precise control over reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, yielding phosphine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new phosphorus-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols are employed under mild conditions, often in the presence of a base.
Major Products Formed
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphorus compounds, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium serves as a versatile intermediate for the preparation of complex phosphorus-containing molecules
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug development. Researchers are exploring its use as a building block for designing new pharmaceuticals with potential therapeutic applications, such as enzyme inhibitors or anticancer agents.
Industry
In the materials science field, this compound is investigated for its potential use in the development of flame retardants, plasticizers, and other specialty chemicals. Its unique properties can enhance the performance and safety of various industrial products.
Mecanismo De Acción
The mechanism of action of (2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium involves its interaction with molecular targets through its reactive functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl and oxo groups can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloro-1-hydroxyethyl)(hydroxy)oxophosphanium: Similar structure but with chlorine instead of bromine.
(2-Fluoro-1-hydroxyethyl)(hydroxy)oxophosphanium: Similar structure but with fluorine instead of bromine.
(2-Iodo-1-hydroxyethyl)(hydroxy)oxophosphanium: Similar structure but with iodine instead of bromine.
Uniqueness
(2-Bromo-1-hydroxyethyl)(hydroxy)oxophosphanium is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications where other halogens may not be as effective.
Propiedades
Número CAS |
88648-73-1 |
|---|---|
Fórmula molecular |
C2H5BrO3P+ |
Peso molecular |
187.94 g/mol |
Nombre IUPAC |
(2-bromo-1-hydroxyethyl)-hydroxy-oxophosphanium |
InChI |
InChI=1S/C2H4BrO3P/c3-1-2(4)7(5)6/h2,4H,1H2/p+1 |
Clave InChI |
KGOSCORJRVXRGD-UHFFFAOYSA-O |
SMILES canónico |
C(C(O)[P+](=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Dimethylamino)methylidene]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14380421.png)


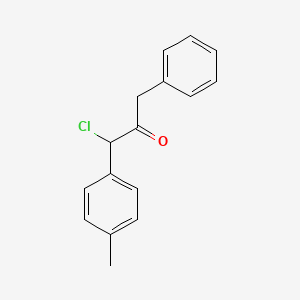

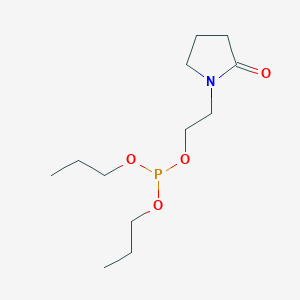
![4-[Phenyl(trimethylsilyl)methanesulfonyl]morpholine](/img/structure/B14380457.png)
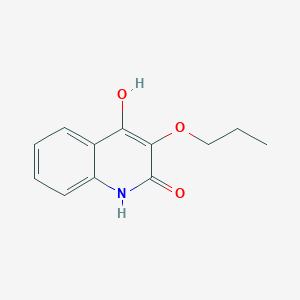
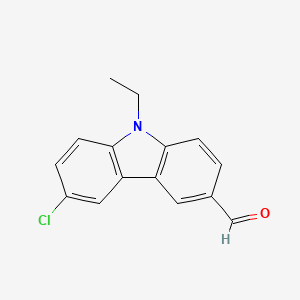
![N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine](/img/structure/B14380483.png)
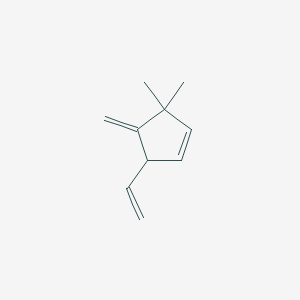
![[4-(Cyclohexylsulfanyl)butoxy]benzene](/img/structure/B14380490.png)
![N-(2-Hydroxyethyl)-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14380491.png)
![1,1'-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14380493.png)
